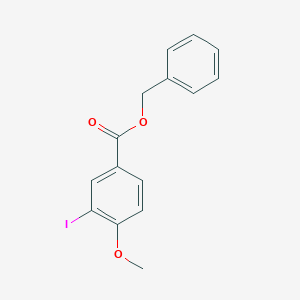![molecular formula C18H18BrFN2OS B250172 3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B250172.png)
3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide, also known as BFT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BFT is a thioamide derivative and is structurally similar to other compounds such as thioflavin T and Congo red, which are commonly used as amyloid-binding dyes.
科学研究应用
3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide has been found to have potential applications in several scientific research areas. One of the most significant applications of this compound is its use as an amyloid-binding dye. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has been found to selectively bind to amyloid fibrils and can be used to detect and quantify amyloid deposits in tissue samples.
This compound has also been found to have potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
作用机制
The mechanism of action of 3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that this compound binds to amyloid fibrils and induces a conformational change that inhibits their growth and promotes their degradation. This compound has also been found to inhibit the activity of enzymes involved in the formation of amyloid fibrils.
In cancer cells, this compound has been found to inhibit the activity of several enzymes involved in cell growth and division. This compound has also been found to induce apoptosis in cancer cells by activating several signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. This compound has also been found to selectively bind to amyloid fibrils and can be used to detect and quantify amyloid deposits in tissue samples.
实验室实验的优点和局限性
3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide has several advantages for lab experiments. It is a relatively small molecule and can be easily synthesized in large quantities. This compound has also been found to be stable under a wide range of conditions, making it suitable for use in various assays.
However, there are also limitations to the use of this compound in lab experiments. This compound has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain assays. This compound also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide. One area of research is the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research is the use of this compound as a diagnostic tool for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound could potentially be used to detect and quantify amyloid deposits in living patients, which could aid in the early diagnosis and treatment of these diseases.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in various scientific research applications. Its ability to selectively bind to amyloid fibrils and inhibit cancer cell growth makes it a promising tool for the detection and treatment of neurodegenerative diseases and cancer. However, more research is needed to fully understand the mechanism of action of this compound and to develop improved derivatives with reduced toxicity and improved solubility.
合成方法
The synthesis of 3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide involves the reaction of 4-tert-butyl-2-bromoaniline with 4-fluorobenzoyl isothiocyanate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final product, this compound. This synthesis method has been reported in several scientific articles and has been found to be effective in producing high yields of this compound.
属性
分子式 |
C18H18BrFN2OS |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18BrFN2OS/c1-18(2,3)14-9-4-11(10-15(14)19)16(23)22-17(24)21-13-7-5-12(20)6-8-13/h4-10H,1-3H3,(H2,21,22,23,24) |
InChI 键 |
DOGZRRULGRNCEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)Br |
规范 SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)

![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
